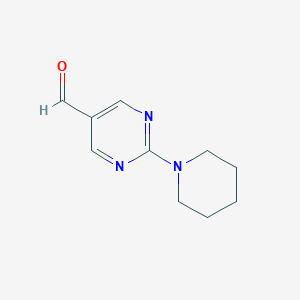

2-哌啶-1-基-嘧啶-5-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde is a pyrimidine derivative that is of interest due to its potential applications in medicinal chemistry and as an intermediate in organic synthesis. The pyrimidine moiety is a common structural framework in many pharmaceuticals and biologically active molecules, making derivatives such as 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde valuable for further chemical modifications and drug development .

Synthesis Analysis

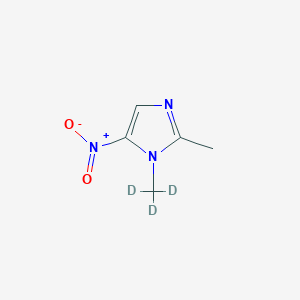

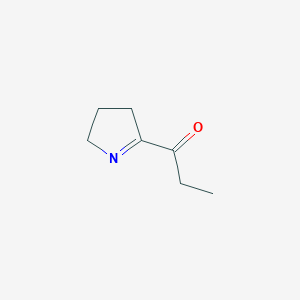

Several methods for synthesizing piperidine and pyrimidine derivatives have been reported. One approach involves the proline-catalyzed asymmetric α-amination of aldehydes followed by reductive amination, which can be used to synthesize 2-aminomethyl and 3-amino piperidines with good enantioselectivity . Another method describes the one-pot oxidative decarboxylation-β-iodination of amino acids to yield 2,3-disubstituted piperidines, which can be further manipulated to create bicyclic systems . Additionally, a practical synthesis involving the conversion of commercially available precursors through telescoped steps has been developed for piperidin-4-yloxy pyrimidine derivatives, which are key intermediates in the preparation of kinase inhibitors .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be complex, with the potential for various substituents and stereochemistry. For instance, a three-dimensional hydrogen-bonded framework has been observed in certain pyrimidine-5-carbaldehyde derivatives, highlighting the importance of non-covalent interactions in the solid-state structure of these compounds . The stereochemistry of substituted piperidines and pyrrolidines can be controlled using biocatalytic cascades, which allow for the synthesis of enantiomerically pure chiral molecules .

Chemical Reactions Analysis

Piperidine and pyrimidine derivatives can undergo a variety of chemical reactions. For example, cyclocondensation reactions have been used to synthesize pyrido[2,3-d]pyrimidines . Piperidine derivatives have also been shown to be versatile intermediates for the synthesis of isoxazolo[4,5-d]pyrimidine scaffolds with potent antitumor activities . Furthermore, reactions with hydrazines, alkylamines, and active methylene compounds have been employed to produce hydrazones, Schiff bases, and fused pyrimidine derivatives, respectively .

Physical and Chemical Properties Analysis

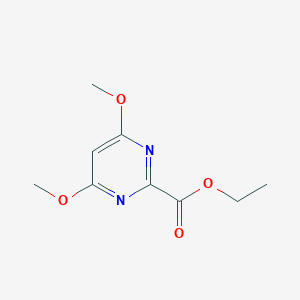

The physical and chemical properties of 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde and related compounds are influenced by their functional groups and molecular structure. For instance, the introduction of a piperidinyl group can affect the solubility and reactivity of the molecule . The presence of substituents such as fluorine or methoxy groups can also impact the electronic structure and hydrogen bonding capabilities of the pyrimidine ring, which in turn can influence the compound's biological activity and interaction with other molecules .

科学研究应用

合成和结构分析

- 2-哌啶-1-基-嘧啶-5-甲醛衍生物已合成并用于各种结构和化学研究。例如,通过涉及 2-哌啶-1-基-嘧啶-5-甲醛的缩合合成的化合物使用 IR、1H-NMR 和质谱数据等技术进行分析,这些技术在理解这些化合物的结构方面发挥着至关重要的作用 (Afzal et al., 2012)。

缓蚀

- 哌啶衍生物,包括与 2-哌啶-1-基-嘧啶-5-甲醛相关的衍生物,已被研究其对铁等金属的缓蚀性能。这些研究涉及量子化学计算和分子动力学模拟,有助于开发高效的缓蚀剂 (Kaya et al., 2016)。

抗菌活性

- 一些 2-哌啶-1-基-嘧啶-5-甲醛的衍生物已显示出潜在的抗菌活性。这些衍生物的合成和结构确认,然后对各种菌株进行评估,有助于开发新的抗菌剂 (Ashok et al., 2014)。

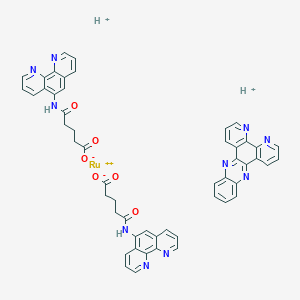

有机硒化合物的开发

- 包括类似于 2-哌啶-1-基-嘧啶-5-甲醛的嘧啶-甲醛衍生物的还原硒化已被用于有机硒化合物的合成中。这些研究在有机金属化学领域具有重要意义,并且在研究针对各种细胞系的抗增殖活性方面有应用 (Bhasin et al., 2015)。

FLT3 酪氨酸激酶抑制剂的开发

- 在药物化学领域,2-哌啶-1-基-嘧啶-5-甲醛的衍生物,特别是涉及哌嗪的衍生物,已被开发为有效的 FLT3 酪氨酸激酶抑制剂。这些化合物表现出显着的抗增殖活性,这对癌症研究和治疗至关重要 (Gaul et al., 2007)。

未来方向

The future directions for research on 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde and similar compounds are likely to focus on their therapeutic potentials. Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, and antipsychotic agents . Further studies could explore these potentials in more depth.

属性

IUPAC Name |

2-piperidin-1-ylpyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-8-9-6-11-10(12-7-9)13-4-2-1-3-5-13/h6-8H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDYSOZHCSGJKEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=C(C=N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390287 |

Source

|

| Record name | 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Piperidin-1-yl-pyrimidine-5-carbaldehyde | |

CAS RN |

149806-11-1 |

Source

|

| Record name | 2-(1-Piperidinyl)-5-pyrimidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149806-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidin-1-yl-pyrimidine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[N-[(3-fluorophenyl)methyl]-4-(quinolin-2-ylmethoxy)anilino]methyl]benzoic acid](/img/structure/B135281.png)